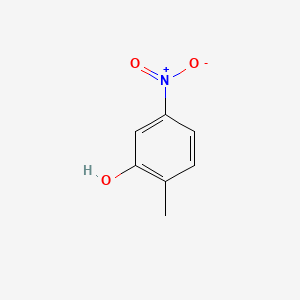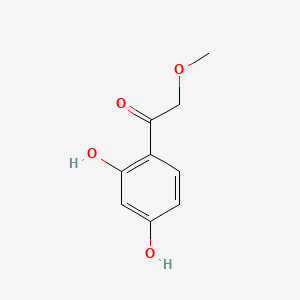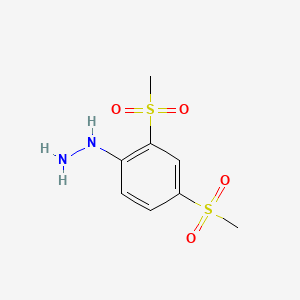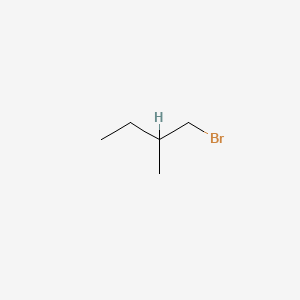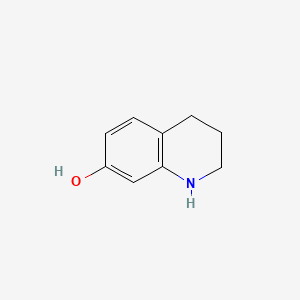
7-Hidroxi-1,2,3,4-tetrahidroquinolina
Descripción general
Descripción
7-Hydroxy-1,2,3,4-tetrahydroquinoline is a unique chemical with the empirical formula C9H11NO . Its molecular weight is 149.19 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline is possible by reacting 4-(dimethylamino)benzenesulfonyl chloride with 2,2’-dithiolethane in the presence of sodium hydroxide . Another method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .
Molecular Structure Analysis
The IUPAC name for 7-Hydroxy-1,2,3,4-tetrahydroquinoline is 1,2,3,4-tetrahydro-7-quinolinol . The InChI code is 1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10-11H,1-2,5H2 .
Chemical Reactions Analysis
7-Hydroxy-1,2,3,4-tetrahydroquinoline can be used to detect the presence of cancer cells. It is a linker and labile and can be synthesized from the lactam 7-hydroxypyrazolo .
Physical and Chemical Properties Analysis
7-Hydroxy-1,2,3,4-tetrahydroquinoline is a solid at room temperature . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Síntesis de colorantes láser
7-Hidroxi-1,2,3,4-tetrahidroquinolina se utiliza en la síntesis de colorantes láser, particularmente los que pertenecen a la clase de las rodamina . Estos colorantes son importantes en el campo de la fotónica y la tecnología láser, donde actúan como medios activos para los láseres de colorante, ofreciendo un rango de longitudes de onda para diversas aplicaciones.
Investigación sobre la enfermedad de Alzheimer
La similitud estructural del compuesto con los quelantes metálicos conocidos como la clioquinol sugiere posibles aplicaciones en la investigación de la enfermedad de Alzheimer . Puede ayudar en el diseño de fármacos que puedan prevenir la oxidación del cobre en las fibrillas β-amiloide, una característica asociada con la patología de la enfermedad de Alzheimer.
Propiedades antioxidantes
El grupo hidroxilo en el compuesto indica posibles propiedades antioxidantes. Los antioxidantes son cruciales en la investigación por su capacidad para neutralizar los radicales libres, que pueden dañar moléculas biológicas vitales como el ADN, las proteínas y los lípidos .
Educación química
This compound se puede utilizar como herramienta de enseñanza en la educación química para demostrar diversas reacciones químicas y técnicas de síntesis, incluidas la acilación, la reducción, la nitración, la hidrogenación y la hidrólisis .
Safety and Hazards
The safety information for 7-Hydroxy-1,2,3,4-tetrahydroquinoline indicates that it is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Mecanismo De Acción
Target of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation . It is also harmful if swallowed or inhaled .
Mode of Action
It is known that quinoline derivatives, which include 7-hydroxy-1,2,3,4-tetrahydroquinoline, have the potential to function as powerful antioxidants against oxidative damage .
Biochemical Pathways
It is known that quinoline derivatives can damage vital molecules of biological importance such as phospholipids, proteins, and dna .
Result of Action
It is known that quinoline derivatives have the potential to function as powerful antioxidants against oxidative damage, which could be significantly helpful in neuroprotection against parkinsonism .
Action Environment
It is known that this compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also known that dust formation should be avoided, and the compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place .
Análisis Bioquímico
Biochemical Properties
7-Hydroxy-1,2,3,4-tetrahydroquinoline plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown . These interactions can modulate enzyme activity, potentially affecting neurotransmission and other cellular processes.
Cellular Effects
The effects of 7-Hydroxy-1,2,3,4-tetrahydroquinoline on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have anticancer activities against HeLa (human cervix carcinoma), HT29 (human colon carcinoma), C6 (rat glioblastoma), and MCF7 (human breast adenocarcinoma) cell lines . These effects are likely mediated through alterations in cell signaling and gene expression pathways.
Molecular Mechanism
At the molecular level, 7-Hydroxy-1,2,3,4-tetrahydroquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholinesterase and butyrylcholinesterase results in enzyme inhibition, affecting neurotransmitter levels and signaling . Additionally, its anticancer effects may involve the modulation of gene expression and cell cycle regulation.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and anticancer activity. At higher doses, toxic or adverse effects may occur . Understanding the dosage threshold is crucial for its potential therapeutic applications.
Metabolic Pathways
7-Hydroxy-1,2,3,4-tetrahydroquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with acetylcholinesterase and butyrylcholinesterase affects neurotransmitter metabolism
Transport and Distribution
Within cells and tissues, 7-Hydroxy-1,2,3,4-tetrahydroquinoline is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation . Understanding these mechanisms is essential for its potential therapeutic use.
Subcellular Localization
The subcellular localization of 7-Hydroxy-1,2,3,4-tetrahydroquinoline can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall cellular effects.
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10-11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJRGZMJZDSMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069235 | |
| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58196-33-1 | |
| Record name | 7-Hydroxy-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58196-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058196331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-quinolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 7-Hydroxy-1,2,3,4-tetrahydroquinoline in chemical synthesis, particularly within the context of the provided research papers?
A1: 7-Hydroxy-1,2,3,4-tetrahydroquinoline serves as a crucial starting material for synthesizing highly water-soluble and photostable fluorescent dyes. [, ] These dyes, based on a rigidified xanthene fragment derived from the reaction of 7-Hydroxy-1,2,3,4-tetrahydroquinoline with phthalic or trimellitic anhydride, show promise for use in advanced fluorescence microscopy techniques, including stimulated emission depletion microscopy (STED). [] One of the papers specifically focuses on the synthesis of pyranoquinoline laser dyes using 7-Hydroxy-1,2,3,4-tetrahydroquinoline as a precursor. []
Q2: How does the structure of the synthesized dyes contribute to their properties and applications?
A2: The sulfonated rhodamine dyes derived from 7-Hydroxy-1,2,3,4-tetrahydroquinoline exhibit high water solubility due to the presence of sulfonic acid groups. [] The rigid xanthene core structure enhances their photostability, making them suitable for long-duration imaging. [] Additionally, the inclusion of amino-reactive groups like NHS esters allows for easy conjugation to biomolecules, expanding their utility as fluorescent labels in biological microscopy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

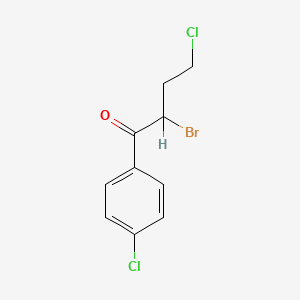
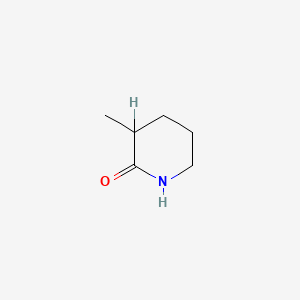

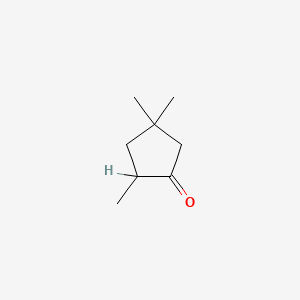
![N-phenyl-N-[(E)-1-phenylethylideneamino]aniline](/img/structure/B1294719.png)
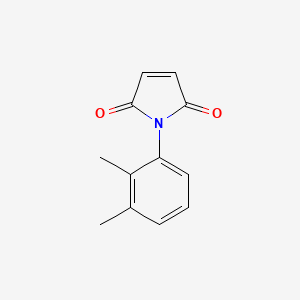
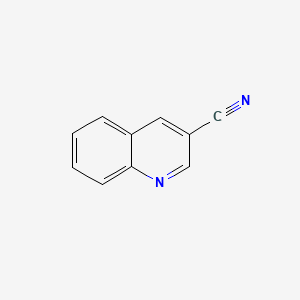
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)
